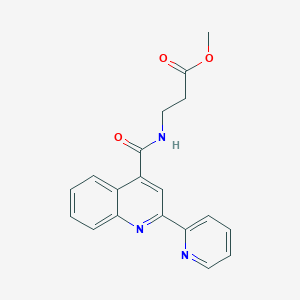![molecular formula C16H20N2O3 B7513841 Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)
Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone, also known as CPMM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. CPMM is a piperazinyl ketone derivative that has shown promising results in various scientific studies.
作用机制
The mechanism of action of Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone is not fully understood. However, it is believed to interact with various cellular targets, including enzymes and receptors, to induce its pharmacological effects. Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has also been shown to interact with the dopamine D2 receptor, which is involved in the regulation of movement and behavior.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be easily modified to produce analogs with different pharmacological properties. Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone is also stable under various conditions, making it suitable for long-term storage and transportation. However, Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone can also be toxic at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative disorders. Another direction is to explore its potential as a diagnostic tool for cancer detection. Additionally, further studies are needed to elucidate the mechanism of action of Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone and to identify its cellular targets. Finally, the development of Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone analogs with improved pharmacological properties is an area of future research.
合成方法
Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone can be synthesized through a series of chemical reactions. The initial step involves the reaction of 2-methoxybenzoyl chloride with piperazine to form 4-(2-methoxybenzoyl)piperazine. This intermediate is then reacted with cyclopropylcarbonyl chloride to yield Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学研究应用
Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has also been investigated for its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has been studied for its potential use as a diagnostic tool for cancer detection.
属性
IUPAC Name |
cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-14-5-3-2-4-13(14)16(20)18-10-8-17(9-11-18)15(19)12-6-7-12/h2-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMNRRRLTCCYOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)

![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)
![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)
![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)
![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)

![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)
![methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7513850.png)

![Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513871.png)
